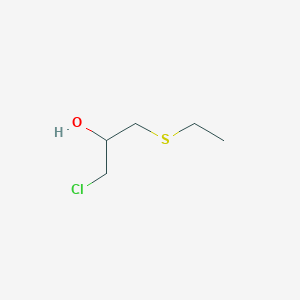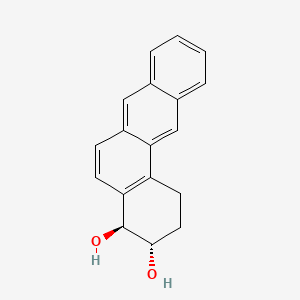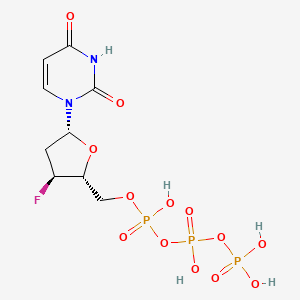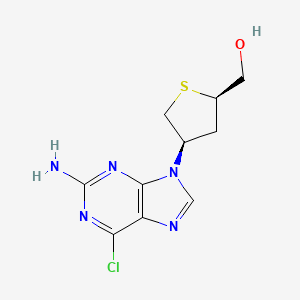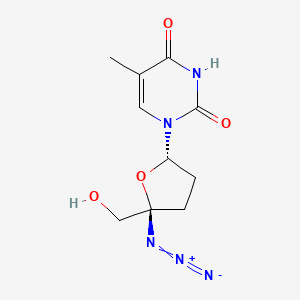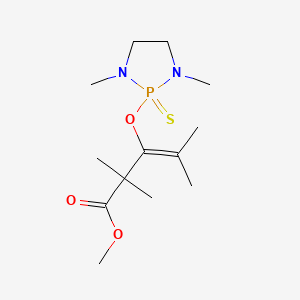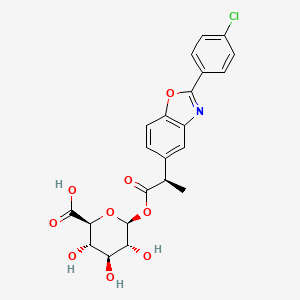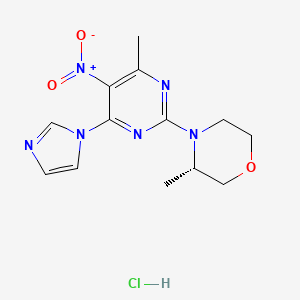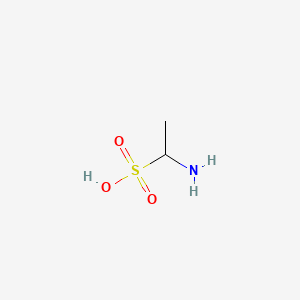
1-Aminoethanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Aminoethanesulfonic acid, commonly known as taurine, is a naturally occurring amino sulfonic acid. It is widely distributed in animal tissues and is a major component of bile. This compound plays a crucial role in various physiological processes, including bile salt formation, osmoregulation, and membrane stabilization .
準備方法
Synthetic Routes and Reaction Conditions: 1-Aminoethanesulfonic acid can be synthesized through several methods:
Ammonolysis of Isethionic Acid: This method involves the reaction of isethionic acid (2-hydroxyethanesulfonic acid) with ammonia.
Reaction of Aziridine with Sulfurous Acid: This direct approach involves the reaction of aziridine with sulfurous acid, producing this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using the ethanolamine method. This involves the reaction of ethanolamine with sulfurous acid, followed by purification processes to obtain the final product .
化学反応の分析
1-Aminoethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound into simpler amine derivatives.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group is replaced by other functional groups.
Major Products Formed:
Sulfonic Acid Derivatives: From oxidation reactions.
Amine Derivatives: From reduction reactions.
Substituted Aminoethanesulfonic Acids: From substitution reactions.
科学的研究の応用
1-Aminoethanesulfonic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-aminoethanesulfonic acid involves several molecular targets and pathways:
Bile Salt Formation: It conjugates with bile acids to form bile salts, which are essential for fat digestion and absorption.
Osmoregulation: It helps maintain cell volume and fluid balance by regulating ion channels and transporters.
Membrane Stabilization: It stabilizes cell membranes by interacting with phospholipids and proteins, protecting cells from oxidative stress and damage.
類似化合物との比較
1-Aminoethanesulfonic acid can be compared with other similar compounds such as:
Sulfamic Acid: Unlike this compound, sulfamic acid is primarily used as a cleaning agent and descaling agent.
Aminomethanesulfonic Acid: This compound is structurally similar but has different applications, mainly in the synthesis of pharmaceuticals and agrochemicals.
Homotaurine: Homotaurine is another analog with neuroprotective properties, used in the treatment of Alzheimer’s disease.
Uniqueness: this compound is unique due to its widespread presence in animal tissues and its diverse physiological roles. Its ability to conjugate with bile acids and stabilize cell membranes sets it apart from other similar compounds .
特性
CAS番号 |
1636-31-3 |
|---|---|
分子式 |
C2H7NO3S |
分子量 |
125.15 g/mol |
IUPAC名 |
1-aminoethanesulfonic acid |
InChI |
InChI=1S/C2H7NO3S/c1-2(3)7(4,5)6/h2H,3H2,1H3,(H,4,5,6) |
InChIキー |
SDHMGKANHNMOSS-UHFFFAOYSA-N |
正規SMILES |
CC(N)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


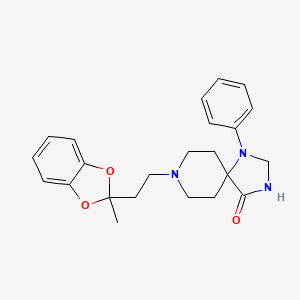
![Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate](/img/structure/B12792632.png)
